molecular formula C12H17N3O3 B4853932 N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide

N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide

Cat. No. B4853932
M. Wt: 251.28 g/mol
InChI Key: ROPNWIITTSPMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide, also known as DMPHP, is a chemical compound that belongs to the class of synthetic cannabinoids. It has been widely used in scientific research to understand the mechanism of action and biochemical effects of synthetic cannabinoids.

Mechanism of Action

N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide acts on the endocannabinoid system in the brain, which is responsible for regulating various physiological processes such as mood, appetite, and pain sensation. It binds to CB1 and CB2 receptors in the brain, which are involved in the regulation of these processes. The binding of N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide to these receptors leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide has been shown to produce a range of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine, which is associated with feelings of pleasure and reward. It has also been shown to increase the release of serotonin, which is involved in the regulation of mood and anxiety. N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide has been shown to produce both stimulant and sedative effects, depending on the dose and route of administration.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide has several advantages as a research tool. It is highly potent and selective for CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system. It is also relatively stable and easy to handle, allowing for easy storage and transport. However, N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide has some limitations as a research tool. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. It also has limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide. One direction is to investigate the long-term effects of N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide on the endocannabinoid system and the brain. Another direction is to study the effects of N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide on different cell types in the brain, such as astrocytes and microglia. Additionally, future research could focus on developing new synthetic cannabinoids based on the structure of N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide, with improved potency and selectivity for CB1 and CB2 receptors.

Scientific Research Applications

N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide has been extensively used in scientific research to understand the mechanism of action and biochemical effects of synthetic cannabinoids. It has been used to study the binding affinity of synthetic cannabinoids to CB1 and CB2 receptors in the brain. N-(2,6-dimethoxy-4-pyrimidinyl)-5-hexenamide has also been used to investigate the effect of synthetic cannabinoids on the release of neurotransmitters in the brain.

properties

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-4-5-6-7-10(16)13-9-8-11(17-2)15-12(14-9)18-3/h4,8H,1,5-7H2,2-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPNWIITTSPMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NC(=O)CCCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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